3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one

Catalog No.
S16081111
CAS No.
57800-12-1
M.F
C20H20O7
M. Wt
372.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benz...

CAS Number

57800-12-1

Product Name

3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one

IUPAC Name

3-(3,4-dimethoxyphenyl)-5,7,8-trimethoxychromen-4-one

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C20H20O7/c1-22-13-7-6-11(8-14(13)23-2)12-10-27-20-17(18(12)21)15(24-3)9-16(25-4)19(20)26-5/h6-10H,1-5H3

InChI Key

PELDWWSTPFBMSL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3OC)OC)OC)OC

3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one is a complex organic compound belonging to the class of flavonoids, specifically flavones. Its molecular formula is C20H20O7C_{20}H_{20}O_{7}, and it has a molecular weight of approximately 372.37 g/mol . The structure features multiple methoxy groups, which are known to enhance the compound's biological activity and solubility. This compound is characterized by a benzopyran backbone with three methoxy groups at positions 5, 7, and 8, and an additional methoxy-substituted phenyl group at position 3.

Typical of flavonoids, including:

  • Hydroxylation: Introduction of hydroxyl groups can occur under specific conditions, altering its reactivity and biological properties.
  • Methylation: The presence of methoxy groups suggests that demethylation reactions could be performed to modify its structure.
  • Oxidation: The flavonoid structure is susceptible to oxidation, which can lead to the formation of quinones or other oxidized species.

These reactions can be utilized in synthetic pathways to derive related compounds or to study its metabolic transformations in biological systems.

Research indicates that 3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one exhibits significant antioxidant properties. Its ability to scavenge free radicals may contribute to protective effects against oxidative stress-related diseases. Additionally, studies have shown potential anti-inflammatory and anticancer activities, making it a subject of interest for pharmacological research .

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions: Typically involves the reaction of appropriate phenolic precursors with aldehydes or ketones under acidic conditions.
  • Methylation Reactions: Utilization of methylating agents such as dimethyl sulfate or methyl iodide on hydroxylated intermediates can introduce methoxy groups.
  • Multi-step Synthetic Routes: Advanced synthetic strategies may involve several steps including protection-deprotection strategies to achieve the desired methoxy substitutions without affecting other functional groups.

For detailed methodologies, references such as the Beilstein Journal of Organic Chemistry provide comprehensive synthetic pathways .

The applications of 3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one are diverse:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug development for conditions like cancer and inflammatory diseases.
  • Nutraceuticals: Its antioxidant properties make it suitable for inclusion in dietary supplements aimed at enhancing health and preventing disease.
  • Cosmetics: The compound's ability to protect skin from oxidative damage may lead to its use in cosmetic formulations.

Interaction studies indicate that this compound may interact with various biological targets:

  • Enzymatic Interactions: It may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Binding: Potential binding to receptors involved in cell signaling pathways could elucidate its mechanism of action in therapeutic contexts.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(3,4-Dimethoxyphenyl)-5-hydroxy-6,7,8-trimethoxy-4H-1-benzopyran-4-oneHydroxy group at position 5Enhanced solubility due to hydroxyl group
5-Hydroxy-6,7-dimethoxy-2-(2,6-dimethoxyphenyl)-4H-1-benzopyran-4-oneHydroxy group at position 5Potentially different biological activity due to structural variations
5-Hydroxy-3,6,7,8-tetramethoxyflavoneFour methoxy groupsIncreased lipophilicity and possibly enhanced bioactivity

These compounds illustrate the diversity within the flavonoid family while highlighting the unique characteristics of 3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one due to its specific substitution pattern and resulting biological properties.

XLogP3

3

Hydrogen Bond Acceptor Count

7

Exact Mass

372.12090297 g/mol

Monoisotopic Mass

372.12090297 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-15

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